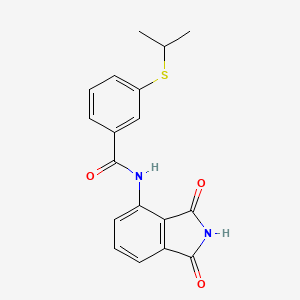

N-(1,3-dioxoisoindolin-4-yl)-3-(isopropylthio)benzamide

Description

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-3-propan-2-ylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-10(2)24-12-6-3-5-11(9-12)16(21)19-14-8-4-7-13-15(14)18(23)20-17(13)22/h3-10H,1-2H3,(H,19,21)(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCILKSVQQUDEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-3-(isopropylthio)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Dioxoisoindolinyl Group: This step involves the reaction of phthalic anhydride with an amine to form the dioxoisoindolinyl intermediate.

Introduction of the Isopropylthio Group: The isopropylthio group is introduced via a nucleophilic substitution reaction, where an isopropylthiol reacts with a suitable leaving group on the benzene ring.

Coupling with Benzamide: The final step involves coupling the dioxoisoindolinyl intermediate with benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-4-yl)-3-(isopropylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the dioxoisoindolinyl moiety can be reduced to form hydroxyl derivatives.

Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-(1,3-dioxoisoindolin-4-yl)-3-(isopropylthio)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-4-yl)-3-(isopropylthio)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide ()

- Key Features : Chlorine substituent at position 3, phenyl group attached to the phthalimide nitrogen.

- Applications: Used as a monomer in polyimide synthesis due to its thermal stability and reactivity in polymerization .

- The isopropylthio group in the target compound introduces lipophilicity, which may improve membrane permeability compared to the chlorinated analog .

N-(3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)propyl)-2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzamide ()

- Key Features: Contains a dioxoisoindolinyl group linked via an aminopropyl chain to a fluorinated benzamide and a quinoline-containing heterocycle.

- Contrast with Target Compound: The target compound lacks the fluorinated and quinoline moieties, which are critical for fluorescence in the analog. The isopropylthio group in the target compound may confer distinct electronic effects compared to the aminopropyl linker in the imaging agent .

4-Isopropyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide ()

- Key Features : Benzamide core with isopropyl and thiazole-sulfonamide substituents.

- Applications : Structural analogs of sulfonamide-containing benzamides are often explored as enzyme inhibitors (e.g., carbonic anhydrase) .

- The isopropylthio group in the target compound may offer different steric and electronic profiles compared to the sulfonamide substituent .

Data Table: Comparative Analysis

Research Findings and Mechanistic Insights

- Thermal Stability and Reactivity : Phthalimide derivatives like 3-chloro-N-phenyl-phthalimide exhibit high thermal stability, making them suitable for polymer synthesis . The target compound’s dioxoisoindolinyl group may similarly enhance thermal resilience.

- Bioactivity : The compound in demonstrates fluorescence properties due to its extended conjugation system . The target compound’s isopropylthio group could modulate solubility and binding to hydrophobic targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1,3-dioxoisoindolin-4-yl)-3-(isopropylthio)benzamide?

- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the isoindolinone core. For example, phthalic anhydride reacts with hydrazide derivatives (e.g., 4-fluorobenzohydrazide) in acetic acid under reflux to form the dioxoisoindolin-2-yl backbone. Subsequent coupling with substituted benzamides (e.g., 3-(isopropylthio)benzoyl chloride) via amidation completes the synthesis. Reaction conditions (temperature, solvent, and catalysts) are critical for yield optimization. Purification often uses column chromatography or recrystallization from ethanol/chloroform mixtures .

- Key Tools : FT-IR, NMR, and HRMS are standard for intermediate and final product validation .

Q. How is the compound structurally characterized in academic research?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond lengths, angles, and crystal packing. For example, monoclinic crystals (space group P21/n) of similar compounds reveal intermolecular hydrogen bonds (N–H···O, O–H···O) stabilizing the 3D framework . Spectroscopic techniques (¹H/¹³C NMR, IR) confirm functional groups, while Hirshfeld surface analysis maps intermolecular interactions (e.g., π-π stacking, van der Waals contacts) .

- Data Example : A related compound, 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, showed C=O stretches at 1670 cm⁻¹ (IR) and aromatic proton signals at δ 8.08–7.93 ppm (¹H NMR) .

Q. What preliminary biological activities are associated with this compound?

- Findings : Derivatives of the dioxoisoindolin-benzamide scaffold exhibit anti-inflammatory, anticancer, and acetylcholinesterase (AChE) inhibitory activity. For instance, 4-(1,3-dioxoisoindolin-2-yl)-N-phenylbenzamide analogs showed IC₅₀ values of 1.2–4.8 µM against AChE, relevant to Alzheimer’s disease research . COX-2 inhibition (linked to anti-inflammatory effects) is also reported in structurally related benzamides .

- Screening Methods : In vitro enzyme assays (e.g., Ellman’s method for AChE) and cell viability tests (MTT assay) are commonly used .

Advanced Research Questions

Q. How do computational methods like DFT enhance understanding of the compound’s electronic and structural properties?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates optimized geometries, HOMO-LUMO gaps, and electrostatic potential surfaces. For example, a HOMO-LUMO gap of ~4.2 eV in 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide suggests stability and charge-transfer characteristics . Exact exchange terms in hybrid functionals improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) .

- Applications : DFT-derived Mulliken charges predict reactive sites for electrophilic substitution, aiding in rational drug design .

Q. What structure-activity relationship (SAR) insights guide modifications of the benzamide moiety?

- Key Modifications :

- Substituent Effects : Electron-withdrawing groups (e.g., -F, -NO₂) at the benzamide’s para position enhance AChE inhibition (e.g., 4-nitro derivatives show 2× higher activity than unsubstituted analogs) .

- Thioether Linkers : The isopropylthio group improves lipophilicity (logP ~3.5), enhancing blood-brain barrier penetration in neuroactive compounds .

- Experimental Validation : IC₅₀ shifts in enzyme assays and molecular docking (e.g., AutoDock Vina) correlate substituent effects with binding affinity to targets like Bcl-2 proteins .

Q. How do crystal packing interactions influence the compound’s stability and solubility?

- Analysis : SC-XRD data reveal that N–H···O hydrogen bonds (2.8–3.0 Å) and π-π stacking (centroid distances ~3.7 Å) dominate crystal packing. These interactions reduce solubility in polar solvents but enhance thermal stability (decomposition >250°C) .

- Hirshfeld Surface Metrics : For similar compounds, O···H (30%) and C···H (22%) contacts dominate, guiding co-crystal design to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.